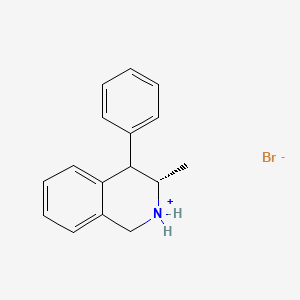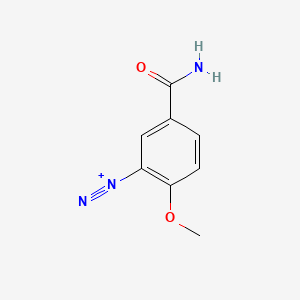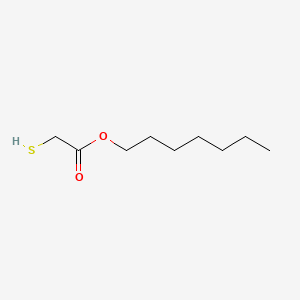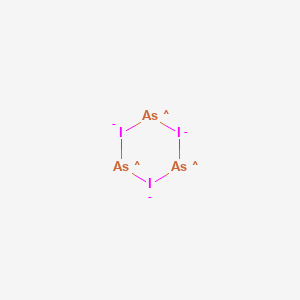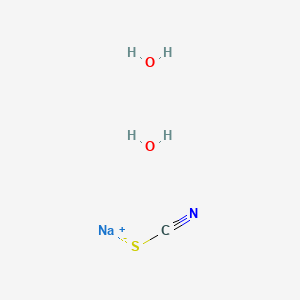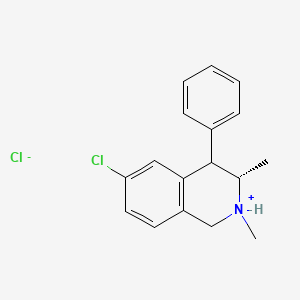
Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural versatility and biological relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the core tetrahydroisoquinoline structure, which can then be further functionalized to introduce the chloro, dimethyl, and phenyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various halogenated, nitrated, or sulfonated isoquinoline compounds .
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- involves its interaction with specific molecular targets and pathways. It can act on various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the isoquinoline scaffold .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the chloro, dimethyl, and phenyl substitutions.
N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with different functional groups, known for its neuroprotective properties.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-6-chloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
41958-58-1 |
|---|---|
Molecular Formula |
C17H19Cl2N |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
(3S)-6-chloro-2,3-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C17H18ClN.ClH/c1-12-17(13-6-4-3-5-7-13)16-10-15(18)9-8-14(16)11-19(12)2;/h3-10,12,17H,11H2,1-2H3;1H/t12-,17?;/m0./s1 |
InChI Key |
ZSKVJELBWINZHA-HSQRQWGBSA-N |
Isomeric SMILES |
C[C@H]1C(C2=C(C[NH+]1C)C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
CC1C(C2=C(C[NH+]1C)C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


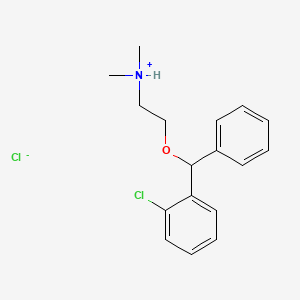
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
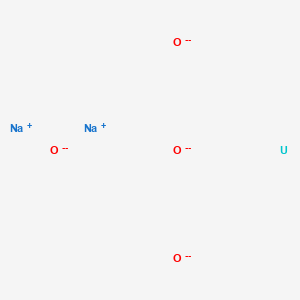
![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)


